molecular formula C8H7NO2S B15218435 8-Hydroxy-2H-1,4-benzothiazin-3(4H)-one CAS No. 91375-76-7

8-Hydroxy-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B15218435
CAS No.: 91375-76-7
M. Wt: 181.21 g/mol
InChI Key: HHSNRRCSRPQQNP-UHFFFAOYSA-N
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Description

8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by a benzene ring fused to a thiazine ring, with a hydroxyl group at the 8th position. Benzothiazines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one involves the copper-catalyzed cascade reaction. This method uses 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) as starting materials. The reaction proceeds through an SN2/deacetylation/coupling process to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one are not extensively documented, the copper-catalyzed cascade method mentioned above can be adapted for large-scale synthesis. This method is advantageous due to its efficiency and the ability to introduce diversity at multiple positions on the benzothiazine scaffold.

Chemical Reactions Analysis

Types of Reactions

8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The thiazine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 8-oxo-2H-benzo[b][1,4]thiazin-3(4H)-one.

    Reduction: Formation of reduced thiazine derivatives.

    Substitution: Formation of various substituted benzothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in its antitubercular activity, the compound targets the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . By inhibiting this enzyme, the compound disrupts the cell wall synthesis, leading to the death of the mycobacteria.

Comparison with Similar Compounds

8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one can be compared with other benzothiazine derivatives such as:

The uniqueness of 8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one lies in its hydroxyl group, which can participate in various chemical reactions and enhance its biological activity.

Properties

CAS No.

91375-76-7

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

8-hydroxy-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C8H7NO2S/c10-6-3-1-2-5-8(6)12-4-7(11)9-5/h1-3,10H,4H2,(H,9,11)

InChI Key

HHSNRRCSRPQQNP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)C(=CC=C2)O

Origin of Product

United States

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